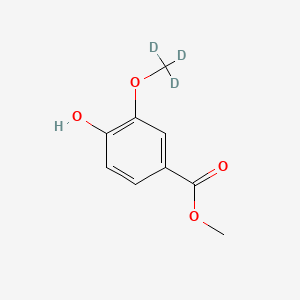
PyBlue Hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PyBlue Hydrazide is a short-wavelength, bright blue-fluorescent polar tracer dye. It is commonly used for long-term cell labeling and tracking biological processes. This compound is reactive with aldehydes and ketones, making it suitable for labeling polysaccharides and glycoproteins. Additionally, it can react with carboxylic acids on biomolecules such as peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: PyBlue Hydrazide is synthesized through the reaction of appropriate hydrazides with aldehydes or ketones. The most common pathway involves the reaction of hydrazides with different aldehydes or ketones in various organic solvents . The reaction conditions typically include:
Solution-based synthesis: This involves dissolving the reactants in a suitable solvent and allowing the reaction to proceed at room temperature or under reflux conditions.
Mechanosynthesis: This method involves grinding the reactants together in a ball mill, which can enhance the reaction rate and yield.
Solid-state melt reactions: This approach involves heating the reactants to form a melt, which then reacts to form the desired product
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using solution-based methods. The process is carried out in cleanroom environments to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: PyBlue Hydrazide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alcohols
Major Products Formed: The major products formed from these reactions include hydrazone derivatives, quinazolines, and Schiff bases .
Scientific Research Applications
PyBlue Hydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a fluorescent tracer dye for labeling and detecting various biomolecules.
Biology: It is used for long-term cell labeling and tracking cell division, cell lysis, and liposome fusion.
Medicine: It is used in the development of diagnostic assays and imaging techniques.
Industry: It is used in the production of fluorescent probes and other analytical tools.
Mechanism of Action
Comparison with Similar Compounds
Fluorescein Hydrazide: Another fluorescent tracer dye with similar applications but different spectral properties.
Rhodamine Hydrazide: A red-fluorescent dye used for similar purposes but with different excitation and emission wavelengths.
Coumarin Hydrazide: A blue-fluorescent dye with similar applications but different chemical properties
Uniqueness of PyBlue Hydrazide: this compound is unique due to its bright blue fluorescence, high water solubility, and ability to form stable covalent bonds with various biomolecules. This makes it particularly suitable for long-term cell labeling and tracking biological processes.
Properties
CAS No. |
137182-38-8 |
|---|---|
Molecular Formula |
C18H11N2Na3O11s3 |
Molecular Weight |
596.44 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






